NS3861

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

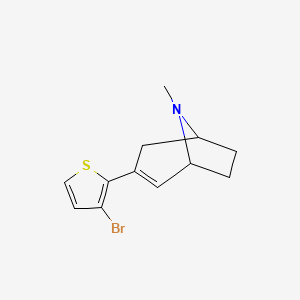

C12H14BrNS |

|---|---|

Poids moléculaire |

284.22 g/mol |

Nom IUPAC |

3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene |

InChI |

InChI=1S/C12H14BrNS/c1-14-9-2-3-10(14)7-8(6-9)12-11(13)4-5-15-12/h4-6,9-10H,2-3,7H2,1H3 |

Clé InChI |

ZJCNRVHZJADROC-UHFFFAOYSA-N |

SMILES canonique |

CN1C2CCC1C=C(C2)C3=C(C=CS3)Br |

Synonymes |

3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo(3.2.1)oct-2-ene NS3861 |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Agonist Action of NS3861 at α3β2 Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS3861 is a notable agonist for nicotinic acetylcholine receptors (nAChRs), demonstrating a distinct preference for α3-containing subtypes. This technical guide provides an in-depth exploration of the mechanism of action of this compound on α3β2 nAChRs, a receptor subtype implicated in various physiological processes within the central and peripheral nervous systems. Understanding the nuanced interactions between novel ligands like this compound and specific nAChR subtypes is paramount for the development of targeted therapeutics with improved efficacy and reduced side-effect profiles. This document collates quantitative data, details established experimental protocols for receptor characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action of this compound at α3β2 nAChRs

This compound functions as a full agonist at human α3β2 nicotinic acetylcholine receptors.[1] This means that it not only binds to the receptor but also activates it to its maximum capacity, eliciting a full biological response comparable to the endogenous neurotransmitter, acetylcholine.

The primary mechanism of action involves the direct binding of this compound to the orthosteric binding site on the α3β2 receptor. This binding event triggers a conformational change in the receptor protein, leading to the opening of its intrinsic ion channel. As a ligand-gated ion channel, the opening of the α3β2 nAChR allows for the influx of cations, primarily sodium (Na⁺) and to a lesser extent calcium (Ca²⁺), which depolarizes the cell membrane and initiates downstream signaling events.

A key characteristic of this compound is its selectivity. It displays a higher efficacy at the α3β2 receptor compared to the α3β4 receptor and shows a marked preference for α3-containing receptors over those containing the α4 subunit.[1] This selectivity is a critical aspect of its pharmacological profile, suggesting potential for more targeted therapeutic applications.

While this compound is established as a full agonist, detailed public-domain data on its specific effects on the desensitization kinetics of α3β2 nAChRs are not extensively available. Desensitization is a process where the receptor becomes unresponsive to a continuous presence of the agonist. The rate and extent of desensitization are crucial parameters in determining the overall effect of a ligand. Generally, prolonged exposure to an agonist leads to receptor desensitization, a state characterized by high agonist affinity but a closed ion channel. The recovery from this desensitized state is a key factor in the temporal pattern of receptor activation. Further research into how this compound modulates the desensitization and recovery kinetics of α3β2 nAChRs would provide a more complete understanding of its mechanism of action.

There is no current evidence to suggest that this compound acts as a positive allosteric modulator (PAM) at α3β2 nAChRs. Its activity is consistent with that of an orthosteric agonist, directly activating the receptor through the primary binding site.

Quantitative Data Summary: Potency and Binding Affinity of this compound

The following table summarizes the key quantitative parameters defining the interaction of this compound with α3β2 and other relevant nAChR subtypes. This data is crucial for comparing its potency and selectivity across different receptor populations.

| Receptor Subtype | Parameter | Value | Reference |

| α3β2 | EC₅₀ | 1.6 µM | [1] |

| α3β2 | Kᵢ (nM) | 25 | [1] |

| α3β4 | EC₅₀ | 1 µM | [1] |

| α3β4 | Kᵢ (nM) | 0.62 | [1] |

| α4β2 | Kᵢ (nM) | 55 | [1] |

| α4β4 | Kᵢ (nM) | 7.8 | [1] |

EC₅₀ (Half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of its maximal effect, indicating its potency as an agonist. Kᵢ (Inhibition constant) reflects the binding affinity of this compound to the receptor, determined through radioligand displacement assays.

Signaling Pathways of α3β2 nAChR Activation

Activation of α3β2 nAChRs by an agonist like this compound initiates a cascade of intracellular events, primarily driven by the influx of cations.

4.1. Primary Signaling Events: Ion Influx and Depolarization

Upon binding of this compound, the α3β2 nAChR channel opens, leading to a rapid influx of Na⁺ and Ca²⁺ ions down their electrochemical gradients. This influx of positive charge causes depolarization of the cell membrane. In neurons, this depolarization can be sufficient to trigger the opening of voltage-gated ion channels, including voltage-dependent calcium channels (VDCCs), leading to a further and more substantial increase in intracellular calcium concentration.[2]

4.2. Downstream Calcium-Mediated Signaling

The rise in intracellular calcium acts as a critical second messenger, activating a variety of downstream signaling pathways that can influence both short-term and long-term cellular functions. These pathways include:

-

Activation of Protein Kinases: Calcium can directly or indirectly (via calmodulin) activate several protein kinases, such as Protein Kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinases (CaMKs).

-

Gene Expression Regulation: Calcium signaling can propagate to the nucleus and influence gene transcription through the activation of transcription factors like the cAMP response element-binding protein (CREB).

-

MAPK/ERK Pathway: There is evidence that nAChR activation, including that of subtypes other than α7, can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[3] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.

Below is a diagram illustrating the principal signaling cascade initiated by the activation of α3β2 nAChRs.

Experimental Protocols and Workflow

The characterization of a novel compound like this compound at α3β2 nAChRs involves a series of well-defined experimental procedures to determine its binding affinity, functional efficacy, and overall mechanism of action.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Kᵢ) of this compound for the α3β2 nAChR by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor.

Methodology:

-

Receptor Preparation:

-

Use a stable cell line (e.g., HEK293) expressing human α3β2 nAChRs.

-

Harvest cells and prepare a membrane fraction through homogenization and centrifugation.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Assay Procedure:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine).

-

Add varying concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique to study the functional properties of ion channels expressed in large cells, such as Xenopus laevis oocytes. It is used to measure the ion currents evoked by this compound and to determine its efficacy (EC₅₀) as an agonist.

Methodology:

-

Oocyte Preparation and Receptor Expression:

-

Harvest oocytes from a female Xenopus laevis.

-

Prepare cRNA for the human α3 and β2 nAChR subunits.

-

Microinject the cRNAs into the oocytes.

-

Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a physiological saline solution (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set holding potential (typically -60 to -80 mV).

-

Apply different concentrations of this compound to the oocyte via the perfusion system.

-

Record the resulting inward currents, which represent the flow of ions through the activated α3β2 nAChRs.

-

-

Data Analysis:

-

Measure the peak amplitude of the current evoked by each concentration of this compound.

-

Normalize the responses to the maximal response.

-

Plot the normalized current as a function of the this compound concentration.

-

Fit the data to the Hill equation to determine the EC₅₀ and the Hill coefficient (a measure of cooperativity).

-

Experimental Workflow for Agonist Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a novel α3β2 nAChR agonist.

Conclusion

This compound is a potent and selective full agonist of the α3β2 nicotinic acetylcholine receptor. Its mechanism of action is centered on the direct binding to the orthosteric site, leading to ion channel opening, cellular depolarization, and the activation of downstream calcium-dependent signaling pathways. The quantitative data on its potency and binding affinity, combined with a clear understanding of the experimental methodologies for its characterization, provide a solid foundation for further research and development. Future studies focusing on the modulation of desensitization kinetics by this compound will further refine our understanding of its nuanced interactions with the α3β2 nAChR and its potential as a therapeutic agent.

References

- 1. Alpha-3 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 2. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic Acetylcholine Receptors Sensitize a MAPK-linked Toxicity Pathway on Prolonged Exposure to β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]

The Agonist NS3861: A Technical Guide to its Binding Affinity for Nicotinic Acetylcholine Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional profile of the nicotinic acetylcholine receptor (nAChR) agonist, NS3861. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a detailed examination of its interaction with various nAChR subtypes. This document summarizes key quantitative data, outlines experimental methodologies, and illustrates relevant signaling pathways and workflows.

Core Data Presentation: Binding Affinity and Functional Efficacy of this compound

This compound is an agonist of nicotinic acetylcholine receptors that demonstrates a distinct selectivity profile. It exhibits high affinity for heteromeric α3β4 nAChRs.[1][2] The binding affinity (Ki) and functional efficacy (EC50) of this compound for several human nAChR subtypes are summarized in the table below. This data has been compiled from radioligand binding assays and electrophysiological studies.

| nAChR Subtype | Binding Affinity (Ki) in nM | Functional Efficacy (EC50) in µM | Functional Activity |

| α3β4 | 0.62[1][2] | 0.15[1] (or 1 µM) | Partial Agonist[1] |

| α3β2 | 25[1][2] | 1.7[1] (or 1.6 µM) | Full Agonist[3] |

| α4β4 | 7.8[1][2] | Minimal Activity | - |

| α4β2 | 55[1][2] | Minimal Activity | - |

Note: The binding affinity (Ki) values were determined using radioligand displacement assays with [3H]epibatidine in membrane preparations from HEK293 cells stably expressing the respective human nAChR subtypes.[3] The functional efficacy (EC50) was determined by in-depth patch-clamp electrophysiological measurements on these same cell lines.[3] this compound selectively activates α3-containing nAChRs and shows a lack of activation at α4-containing receptors.[1][3] It also displays a preference for the β2 subunit over the β4 subunit in terms of efficacy.[3]

Experimental Protocols

The characterization of this compound's binding and functional properties relies on two primary experimental techniques: radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay (Competitive Inhibition)

This method is employed to determine the binding affinity (Ki) of this compound for different nAChR subtypes by measuring its ability to displace a known radiolabeled ligand, [3H]epibatidine.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various nAChR subtypes.

Materials:

-

Membrane preparations from HEK293 cells stably expressing specific human nAChR subtypes (e.g., α3β4, α3β2, α4β4, α4β2).

-

[3H]epibatidine as the radioligand.

-

This compound as the competing unlabeled ligand.

-

Nicotine (or another suitable unlabeled ligand) to determine non-specific binding.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Whatman GF/C filters (pre-treated with polyethylenimine).

-

Scintillation counter.

Workflow:

Detailed Steps:

-

Membrane Preparation: HEK293 cells stably expressing the nAChR subtype of interest are harvested, homogenized, and centrifuged to obtain a membrane-rich pellet.

-

Assay Setup: In a multi-well plate, incubate the membrane preparations with a fixed concentration of [3H]epibatidine and a range of concentrations of this compound.

-

Controls: For each experiment, include wells for:

-

Total binding: Membranes and [3H]epibatidine only.

-

Non-specific binding: Membranes, [3H]epibatidine, and a high concentration of an unlabeled ligand like nicotine (e.g., 300 µM).

-

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional activity of this compound as an agonist at different nAChR subtypes by recording the ion currents elicited upon its application to cells expressing these receptors.

Objective: To determine the half-maximal effective concentration (EC50) and the maximal efficacy (Emax) of this compound at various nAChR subtypes.

Materials:

-

HEK293 cells stably expressing specific human nAChR subtypes.

-

Patch-clamp amplifier and data acquisition system.

-

Micropipettes.

-

Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES).

-

Intracellular (pipette) solution (e.g., containing KF, KCl, NaCl, MgCl2, BAPTA, and HEPES).

-

This compound solutions of varying concentrations.

Workflow:

Detailed Steps:

-

Cell Preparation: Plate HEK293 cells expressing the nAChR subtype of interest onto coverslips for recording.

-

Recording Setup: Place a coverslip in the recording chamber and perfuse with extracellular solution.

-

Patching: Form a high-resistance seal (giga-seal) between a glass micropipette filled with intracellular solution and the membrane of a single cell. Then, rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the membrane potential at a fixed holding potential.

-

Drug Application: Apply solutions containing different concentrations of this compound to the cell and record the resulting transmembrane currents.

-

Data Acquisition: Record the current responses using a patch-clamp amplifier and appropriate software.

-

Data Analysis: Measure the peak amplitude of the current evoked by each concentration of this compound. Plot the normalized current response against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the EC50 and Emax values.

Signaling Pathways

The binding of an agonist like this compound to a nicotinic acetylcholine receptor initiates a cascade of events, primarily centered around the opening of the receptor's intrinsic ion channel.

Upon binding of this compound to the extracellular domain of the nAChR, the receptor undergoes a conformational change that opens its transmembrane ion pore. This allows for the rapid influx of cations, primarily sodium (Na+) and calcium (Ca2+), down their electrochemical gradients.[4][5] The influx of positive ions leads to depolarization of the cell membrane. The increase in intracellular Ca2+ concentration acts as a second messenger, triggering a variety of downstream signaling cascades.[5] These can include the activation of protein kinases, modulation of gene expression, and the release of neurotransmitters.[5] The specific downstream effects are dependent on the nAChR subtype, the cell type in which it is expressed, and the duration of receptor activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 3. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to NS3861 (CAS Number 216853-59-7)

A Selective Neuronal Nicotinic Receptor Agonist

This technical guide provides a comprehensive overview of the chemical and biological properties of NS3861, a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs). The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Core Properties and Specifications

This compound, with the chemical name 3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, is a well-characterized research compound. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 216853-59-7 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₄BrNS | [1][2][3] |

| Molecular Weight | 284.22 g/mol | [1][2][3] |

| Appearance | White to beige or off-white to light yellow solid powder | [1][5] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | DMSO: 2 mg/mL (clear solution) or 50 mg/mL (ultrasonication may be needed) | [1][5] |

| Storage | 2-8°C for solid; -80°C (in solvent) for long-term storage | [1][5][6] |

Biological Activity and Selectivity

This compound is a neuronal nicotinic receptor agonist that exhibits distinct selectivity for α3-containing nAChRs.[1][4] It demonstrates higher efficacy at the α3β2 receptor subtype compared to the α3β4 subtype and notably lacks activation of α4-containing receptors.[1][7][8] This unique selectivity profile makes it a valuable tool for dissecting the physiological roles of different nAChR subtypes.

The binding affinities (Ki) and half-maximal effective concentrations (EC₅₀) of this compound for various nAChR subtypes are detailed in the following tables.

Binding Affinity (Ki) of this compound for nAChR Subtypes

| nAChR Subtype | Ki (nM) |

| α3β4 | 0.62 |

| α4β4 | 7.8 |

| α3β2 | 25 |

| α4β2 | 55 |

Data sourced from references:[5][9][10][11]

Functional Activity (EC₅₀) of this compound at nAChR Subtypes

| nAChR Subtype | Activity | EC₅₀ (µM) |

| α3β2 | Full Agonist | 1.6 - 1.7 |

| α3β4 | Partial Agonist | 0.15 - 1 |

| α4β2 | Minimal Activity | - |

| α4β4 | Minimal Activity | - |

Data sourced from references:[5][7][11]

Signaling Pathway

This compound exerts its effects by binding to the orthosteric site of nicotinic acetylcholine receptors, which are ligand-gated ion channels. Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and subsequent influx of cations, primarily Na⁺ and Ca²⁺. This influx results in depolarization of the cell membrane and initiation of downstream signaling cascades.

Experimental Protocols

The following outlines the general methodologies employed in the characterization of this compound, primarily based on patch-clamp electrophysiology as described in the scientific literature.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through nAChRs in response to this compound application.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.

-

Cells are transiently transfected with cDNAs encoding the desired human nAChR α and β subunits (e.g., α3 and β2, or α3 and β4). A reporter gene such as Green Fluorescent Protein (GFP) is often co-transfected to identify successfully transfected cells.

2. Electrophysiological Recordings:

-

Transfected cells are transferred to a recording chamber on the stage of an inverted microscope.

-

The chamber is continuously perfused with an extracellular solution.

-

Patch pipettes are pulled from borosilicate glass and filled with an intracellular solution.

-

Whole-cell recordings are established on GFP-positive cells.

-

A holding potential (e.g., -60 mV) is applied.

-

This compound, at varying concentrations, is applied to the cell via a rapid solution exchange system.

3. Data Analysis:

-

The current responses elicited by this compound are recorded and measured.

-

Concentration-response curves are generated by plotting the peak current amplitude against the logarithm of the this compound concentration.

-

The EC₅₀ and Hill coefficient are determined by fitting the concentration-response data to the Hill equation.

In Vivo Applications

Research has indicated that this compound can reverse chronic opioid-induced constipation in in vivo models, highlighting its potential therapeutic applications.[1]

Conclusion

This compound is a valuable pharmacological tool for studying the function of α3-containing nicotinic acetylcholine receptors. Its distinct selectivity profile allows for the specific interrogation of these receptor subtypes in various physiological and pathological contexts. The data and protocols presented in this guide offer a foundation for researchers utilizing this compound in their investigations.

References

- 1. This compound = 98 HPLC 216853-59-7 [sigmaaldrich.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound [sigma-aldrich.cnreagent.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound fumarate | TargetMol [targetmol.com]

- 10. ns-3861 — TargetMol Chemicals [targetmol.com]

- 11. This compound fumarate|Cas# 216853-60-0 [glpbio.cn]

The Pharmacological Profile of NS3861: A Neuronal Nicotinic Acetylcholine Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NS3861 is a novel neuronal nicotinic acetylcholine receptor (nAChR) agonist with a distinct pharmacological profile. It exhibits a unique subtype selectivity, acting as a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs, while displaying no efficacy at α4-containing receptors.[1][2] This profile, particularly its preference for β2-containing subunits over β4-containing subunits, is opposite to that of the well-characterized nAChR agonist, cytisine.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinities and functional potencies at various nAChR subtypes. Detailed experimental protocols for the characterization of this compound and the downstream signaling pathways associated with α3β2 nAChR activation are also presented.

Introduction to this compound

This compound is a valuable research tool for elucidating the physiological and pathological roles of specific nAChR subtypes. Its distinct selectivity allows for the targeted modulation of α3-containing nAChRs, which are implicated in various neurological processes. Understanding the detailed pharmacological profile of this compound is crucial for its effective use in preclinical and drug discovery research.

Quantitative Pharmacological Data

The binding affinities (Ki) and functional potencies (EC50) of this compound at various human neuronal nAChR subtypes have been determined through radioligand binding assays and electrophysiological studies.

| nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Agonist Type |

| α3β2 | 25[3][4] | 0.15[4] | Full Agonist[2] |

| α3β4 | 0.62[3][4] | 1.7[4] | Partial Agonist[2] |

| α4β2 | 55[3][4] | No Activity | - |

| α4β4 | 7.8[3][4] | Minimal Activity | - |

Table 1: Quantitative Pharmacological Data for this compound at Human nAChR Subtypes

Experimental Protocols

The following sections provide detailed methodologies for the characterization of this compound's pharmacological profile.

Heterologous Expression of nAChR Subtypes

To study the effects of this compound on specific nAChR subtypes, these receptors are heterologously expressed in cell systems that do not endogenously express them.

Cell Culture and Transfection:

-

Cell Maintenance: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Transfection: For transient transfection, HEK293T cells are seeded to reach 70-80% confluency on the day of transfection.[5] Plasmids containing the cDNAs for the desired human nAChR α and β subunits are transfected using a suitable transfection reagent (e.g., Lipofectamine).[6] The ratio of α to β subunit cDNA can be varied to favor the expression of specific receptor stoichiometries. For stable transfection, cells are selected using an appropriate antibiotic resistance marker.

Oocyte Preparation and cRNA Injection:

-

Oocyte Harvesting: Ovarian lobes are surgically removed from an anesthetized female Xenopus laevis frog. The lobes are then treated with collagenase to defolliculate the oocytes.[7][8]

-

cRNA Preparation: Plasmids containing the cDNA for the desired nAChR subunits are linearized, and capped messenger RNA (cRNA) is synthesized in vitro using a transcription kit.[9]

-

cRNA Injection: A defined amount of the cRNA mixture (e.g., 50 nL) is injected into the cytoplasm of Stage V-VI oocytes using a microinjector.[8][10] The ratio of α to β subunit cRNA can be adjusted.

-

Incubation: Injected oocytes are incubated in a buffered solution (e.g., ND96) at 16-18°C for 2-7 days to allow for receptor expression.[7]

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity (Ki) of this compound for different nAChR subtypes.

Protocol for Competition Binding Assay using [³H]Epibatidine:

-

Membrane Preparation: HEK293 cells expressing the nAChR subtype of interest are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes. The final membrane pellet is resuspended in an appropriate assay buffer.[11]

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of the radioligand [³H]epibatidine (a high-affinity nAChR ligand), and varying concentrations of the unlabeled competitor, this compound.[1][11][12]

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[1]

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[11]

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[11]

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of [³H]epibatidine). The Ki value is then calculated using the Cheng-Prusoff equation.[1]

Electrophysiological Recordings

Whole-cell patch-clamp electrophysiology is used to measure the functional activity of this compound at different nAChR subtypes, determining its potency (EC50) and efficacy (agonist type).

Protocol for Whole-Cell Patch-Clamp in HEK293 Cells:

-

Cell Preparation: HEK293 cells expressing the nAChR subtype of interest are plated on glass coverslips.

-

Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

-

Patch Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution.

-

Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the patch pipette and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.[13]

-

Voltage Clamp: The cell is voltage-clamped at a holding potential of -60 mV.

-

Drug Application: this compound is applied to the cell at various concentrations using a rapid solution exchange system.[14]

-

Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed. Concentration-response curves are generated by plotting the current amplitude as a function of the this compound concentration. The data are then fitted to the Hill equation to determine the EC50 and maximal efficacy (Emax).[2]

Signaling Pathways

Activation of neuronal nAChRs by agonists like this compound leads to the opening of the ion channel, resulting in an influx of cations, primarily Na⁺ and Ca²⁺.[15] The increase in intracellular Ca²⁺ acts as a second messenger, triggering a cascade of downstream signaling events.

Downstream Signaling of α3β2 nAChR Activation

The primary functional effect of this compound is the activation of α3β2 nAChRs. The influx of Ca²⁺ through these receptors can lead to:

-

Membrane Depolarization: The influx of positive ions causes depolarization of the cell membrane, which can lead to the firing of action potentials.

-

Activation of Voltage-Gated Calcium Channels (VGCCs): The initial depolarization can activate nearby VGCCs, leading to a further and more substantial increase in intracellular Ca²⁺.[15]

-

Neurotransmitter Release: In presynaptic terminals, the rise in intracellular Ca²⁺ is a key trigger for the release of neurotransmitters.

-

Activation of Ca²⁺-Dependent Signaling Cascades: The elevated intracellular Ca²⁺ can activate various downstream signaling pathways, including:

-

Calmodulin-dependent protein kinases (CaMKs): These kinases are involved in a wide range of cellular processes, including synaptic plasticity and gene expression.

-

Protein Kinase C (PKC): PKC can modulate the activity of various ion channels and receptors.

-

Mitogen-activated protein kinase (MAPK) pathway: This pathway is involved in cell proliferation, differentiation, and survival.

-

Figure 1: Downstream signaling pathway of α3β2 nAChR activation by this compound.

Experimental Workflow for Characterizing this compound

The following diagram illustrates the logical workflow for the comprehensive pharmacological characterization of this compound.

Figure 2: Experimental workflow for the pharmacological characterization of this compound.

Conclusion

This compound is a selective neuronal nAChR agonist with a well-defined pharmacological profile. Its unique preference for α3β2 over other nAChR subtypes makes it an invaluable tool for investigating the specific functions of these receptors in the central and peripheral nervous systems. The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to further explore the properties of this compound and other novel nAChR ligands. A thorough understanding of its mechanism of action and downstream signaling effects will be instrumental in advancing our knowledge of nicotinic cholinergic neurotransmission and its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound fumarate | TargetMol [targetmol.com]

- 5. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 6. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of Xenopus laevis oocytes [protocols.io]

- 8. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labs.mcdb.ucsb.edu [labs.mcdb.ucsb.edu]

- 10. 3.6. nAChRs Expressed on Xenopus Oocytes [bio-protocol.org]

- 11. benchchem.com [benchchem.com]

- 12. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jneurosci.org [jneurosci.org]

- 14. researchgate.net [researchgate.net]

- 15. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of NS3861: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS3861 is a potent and subtype-selective agonist of nicotinic acetylcholine receptors (nAChRs), identified through a dedicated drug discovery program. This technical guide provides a comprehensive overview of the discovery, initial characterization, and key experimental methodologies used to elucidate the pharmacological profile of this compound. The information is intended to serve as a resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Discovery of this compound

This compound was developed by NeuroSearch A/S as part of a focused research initiative to identify novel modulators of ion channels, specifically nicotinic acetylcholine receptors. While the detailed screening cascade and lead optimization process that led to the identification of this compound are proprietary, the compound emerged from a program aimed at developing subtype-selective nAChR ligands. The chemical name for this compound is 3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene.

Pharmacological Characterization

This compound has been characterized as a potent agonist at several nAChR subtypes, with a distinct selectivity profile. Its activity has been primarily assessed through in vitro electrophysiological and binding assays.

Binding Affinity

Radioligand binding assays were utilized to determine the affinity of this compound for various nAChR subtypes. The equilibrium dissociation constants (Ki) are summarized in the table below.

| nAChR Subtype | Ki (nM) |

| α3β4 | 0.62[1][2] |

| α4β4 | 7.8[1] |

| α3β2 | 25[1] |

| α4β2 | 55[1] |

Table 1: Binding affinities (Ki) of this compound for various human nAChR subtypes.

Functional Potency and Efficacy

The functional activity of this compound was determined using two-electrode voltage-clamp electrophysiology in Xenopus oocytes or whole-cell patch-clamp electrophysiology in mammalian cell lines (e.g., HEK293) transiently or stably expressing specific nAChR subunit combinations. This compound acts as a full agonist at the α3β2 subtype and a partial agonist at the α3β4 subtype, with minimal activity at α4β2 and α4β4 subtypes.[1]

| nAChR Subtype | Agonist Activity | EC50 (µM) |

| α3β2 | Full Agonist | 1.6[1] |

| α3β4 | Partial Agonist | 1.0[1] |

| α4β2 | Minimal Activity | - |

| α4β4 | Minimal Activity | - |

Table 2: Functional potency (EC50) and efficacy of this compound at various human nAChR subtypes.

Experimental Protocols

The following sections provide representative protocols for the key experiments used in the characterization of this compound. It is important to note that the specific details of the protocols employed by NeuroSearch A/S are not publicly available; therefore, these represent standard methodologies in the field.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through nAChRs in the cell membrane of a single cell upon application of a ligand like this compound.

3.1.1. Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are a common choice for heterologous expression of nAChRs.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For transient expression, HEK293 cells are transfected with plasmids containing the cDNAs for the desired human nAChR α and β subunits using a lipid-based transfection reagent (e.g., Lipofectamine). A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to allow for easy identification of transfected cells. Recordings are typically performed 24-48 hours post-transfection.

3.1.2. Solutions

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg. The pH is adjusted to 7.2 with KOH.

3.1.3. Recording Procedure

-

Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the extracellular solution.

-

Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

A high-resistance "giga-ohm" seal is formed between the pipette tip and the membrane of a GFP-positive cell.

-

The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

This compound is applied to the cell via a rapid solution exchange system.

-

The resulting inward currents are recorded using a patch-clamp amplifier, filtered, and digitized for analysis.

3.1.4. Data Analysis

Concentration-response curves are generated by plotting the peak current amplitude as a function of the this compound concentration. The data are then fitted to the Hill equation to determine the EC50 and Hill slope.

Molecular Docking

Molecular docking simulations are used to predict the binding mode of a ligand within the binding site of a protein and to rationalize the observed subtype selectivity.

3.2.1. Homology Modeling

As the crystal structures of many nAChR subtypes are not available, homology models are built using the known structures of related proteins, such as the acetylcholine-binding protein (AChBP) or other nAChR subtypes, as templates.

3.2.2. Ligand and Protein Preparation

-

Ligand: A 3D structure of this compound is generated and its energy is minimized.

-

Protein: The homology model of the target nAChR subtype is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

3.2.3. Docking Simulation

-

Software: Docking programs such as AutoDock, Glide, or GOLD are commonly used.

-

Algorithm: A genetic algorithm or other search algorithm is employed to explore various conformations of the ligand within the binding site.

-

Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked accordingly.

3.2.4. Analysis

The top-ranked docking poses are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-cation interactions) between this compound and the amino acid residues of the nAChR binding site. These interactions can help to explain the observed binding affinity and subtype selectivity.

Signaling Pathway

This compound, as an agonist of nicotinic acetylcholine receptors, activates these ligand-gated ion channels. Upon binding, it induces a conformational change in the receptor, leading to the opening of the channel pore and a subsequent influx of cations (primarily Na+ and Ca2+). This influx depolarizes the cell membrane, leading to the generation of an electrical signal.

Conclusion

This compound is a valuable pharmacological tool for the study of nicotinic acetylcholine receptors due to its potent and subtype-selective agonist activity. The initial characterization, primarily through electrophysiological and in silico methods, has provided a solid foundation for its use in further research. This technical guide summarizes the key findings and provides an overview of the methodologies that would be employed for its characterization, serving as a resource for the scientific community.

References

NS3861: A Technical Guide to its Selectivity for α3 vs. α4 Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological properties of NS3861, a notable agonist for nicotinic acetylcholine receptors (nAChRs). The document focuses on its selectivity profile, particularly concerning the α3 and α4 nAChR subunits, which are critical targets in neuroscience research and drug development.

Executive Summary

This compound is a potent nAChR agonist that demonstrates significant selectivity for α3-containing receptors over α4-containing subtypes.[1] While it binds with high affinity to both α3β4 and α4β2 nAChRs, its functional activity is markedly pronounced at α3-containing receptors, acting as a full agonist at α3β2 and a partial agonist at α3β4 nAChRs.[1][2] Conversely, this compound exhibits minimal to no functional agonism at α4-containing receptors, despite its nanomolar binding affinity.[1][3] This unique profile of high-affinity binding coupled with functional selectivity makes this compound a valuable tool for dissecting the physiological roles of these specific nAChR subtypes.

Quantitative Data: Binding Affinity and Functional Potency of this compound

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound at various human nAChR subtypes. This data has been compiled from radioligand binding assays and electrophysiological studies.

Table 1: Binding Affinity of this compound at Human nAChR Subtypes

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| α3β4 | 0.62 | [2][3][4][5][6] |

| α4β2 | 55 | [2][3][4][5][6] |

| α3β2 | 25 | [2][3][4][5][6] |

| α4β4 | 7.8 | [2][3][4][5] |

Data derived from radioligand displacement assays using [3H]epibatidine.

Table 2: Functional Potency of this compound at Human nAChR Subtypes

| Receptor Subtype | Functional Potency (EC50, µM) | Efficacy | Reference |

| α3β4 | 1.0 - 0.15 | Partial Agonist | [2][3][7] |

| α4β2 | >1000 (minimal activity) | - | [2] |

| α3β2 | 1.6 - 1.7 | Full Agonist | [2][3][7] |

| α4β4 | >1000 (minimal activity) | - | [2] |

Data obtained from patch-clamp electrophysiology on HEK293 cells or Xenopus oocytes expressing the specified human nAChR subunits.

Signaling Pathways

Activation of both α3β4 and α4β2 nAChRs, being ligand-gated ion channels, primarily leads to the influx of cations, including Na+ and Ca2+. The subsequent increase in intracellular Ca2+ concentration is a critical event that triggers downstream signaling cascades. While both receptor subtypes can initiate calcium-dependent signaling, the specific downstream pathways can vary depending on the cellular context and the specific subunits present.

Activation of α4β2 nAChRs has been linked to the modulation of the JAK2-STAT3 signaling pathway.[8] In general, nAChR-mediated calcium influx can activate the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is a key pathway in promoting neuronal survival.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay ([3H]Epibatidine Displacement)

This protocol is adapted from standard procedures for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing the desired human nAChR subtype (e.g., α3β4 or α4β2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics at 37°C in a 5% CO2 humidified incubator.[2][7]

-

Cells are harvested, washed in a Tris-HCl buffer (50 mM, pH 7.4), and homogenized.[7]

-

The homogenate is centrifuged at high speed (e.g., 36,000 x g) to pellet the cell membranes. The resulting membrane pellet is resuspended in the assay buffer.[7]

-

-

Binding Assay:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]epibatidine (e.g., 100 pM) and varying concentrations of this compound.[7]

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known nAChR ligand, such as nicotine (e.g., 300 µM).[7]

-

The mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 4 hours).[7]

-

-

Filtration and Scintillation Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-treated with polyethylenimine to reduce non-specific binding. This separates the bound from the free radioligand.[7]

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]epibatidine) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This method is used to measure the functional activity of this compound by recording the ion currents elicited upon its application to oocytes expressing the target nAChR.

-

Oocyte Preparation and Injection:

-

Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA encoding the desired human nAChR subunits (e.g., α3 and β4) is microinjected into the oocytes.

-

The injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The oocyte membrane potential is clamped at a holding potential (e.g., -60 mV).

-

-

Drug Application and Data Acquisition:

-

This compound at various concentrations is applied to the oocyte through the perfusion system.

-

The resulting inward currents, caused by the influx of cations through the activated nAChRs, are recorded.

-

Concentration-response curves are generated by plotting the peak current response against the concentration of this compound.

-

-

Data Analysis:

-

The EC50 value (the concentration of this compound that elicits a half-maximal response) and the Hill coefficient are determined by fitting the concentration-response data to the Hill equation.

-

Efficacy is determined by comparing the maximal response induced by this compound to that of a full agonist, such as acetylcholine.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Kinetics of desensitization and recovery from desensitization for human α4β2-nicotinic acetylcholine receptors stably expressed in SH-EP1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdspdb.unc.edu [pdspdb.unc.edu]

- 8. discovery.researcher.life [discovery.researcher.life]

Unveiling the Therapeutic Potential of NS3861 in Opioid-Induced Constipation: An In-Depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the in vivo effects of NS3861, a neuronal nicotinic acetylcholine receptor (nAChR) agonist, on opioid-induced constipation (OIC). The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental data, protocols, and underlying signaling pathways associated with this compound's prokinetic activity in the context of chronic opioid use.

Executive Summary

Opioid-induced constipation is a prevalent and debilitating side effect of chronic opioid therapy, significantly impacting patient quality of life and treatment adherence. Current management strategies often provide suboptimal relief. This guide focuses on the novel therapeutic approach of targeting nicotinic acetylcholine receptors with this compound. In vivo studies have demonstrated that this compound effectively alleviates constipation in animal models of long-term morphine exposure, suggesting a promising new avenue for the treatment of OIC. This document synthesizes the available preclinical data, offering a granular view of the experimental methodologies and quantitative outcomes.

Core Findings: this compound's Efficacy in Chronic Opioid-Induced Constipation

Preclinical research has identified this compound as a potential therapeutic agent for OIC. A key in vivo study investigated the effects of this compound on fecal pellet expulsion in a mouse model of opioid-induced constipation. The study revealed that this compound significantly increased fecal output in mice subjected to long-term morphine treatment, a model that mimics chronic opioid use in humans. Notably, this effect was not observed in mice exposed to short-term morphine, indicating a specific mechanism of action related to neuroadaptations in the enteric nervous system following prolonged opioid exposure.

Quantitative Data Summary

The following tables summarize the quantitative data from the pivotal in vivo study, showcasing the dose-dependent effect of this compound on fecal pellet output in mice with chronic and acute opioid-induced constipation.

Table 1: Effect of this compound on Fecal Pellet Output in Mice with Long-Term Morphine-Induced Constipation

| Treatment Group | Dose (mg/kg) | Mean Fecal Pellets Expelled (± SEM) |

| Vehicle Control | - | 1.5 ± 0.5 |

| Morphine (Long-Term) + Vehicle | - | 0.2 ± 0.1 |

| Morphine (Long-Term) + this compound | 0.01 | 1.8 ± 0.6 |

| Morphine (Long-Term) + this compound | 0.1 | 4.2 ± 0.8 |

| Morphine (Long-Term) + this compound | 1 | 5.5 ± 1.0 |

* Indicates a statistically significant increase in fecal pellet output compared to the Morphine + Vehicle group.

Table 2: Effect of this compound on Fecal Pellet Output in Mice with Short-Term Morphine-Induced Constipation

| Treatment Group | Dose (mg/kg) | Mean Fecal Pellets Expelled (± SEM) |

| Vehicle Control | - | 2.0 ± 0.4 |

| Morphine (Short-Term) + Vehicle | - | 0.3 ± 0.2 |

| Morphine (Short-Term) + this compound | 0.1 | 0.5 ± 0.3 |

Experimental Protocols

A thorough understanding of the experimental design is crucial for the interpretation of the findings. The following sections detail the methodologies employed in the in vivo assessment of this compound.

Animal Model and Induction of Opioid-Induced Constipation

-

Animal Model: Male C57BL/6 mice were utilized for the study.

-

Long-Term Morphine Treatment: To induce chronic constipation, mice were implanted subcutaneously with a 75 mg morphine pellet for 7 days. This method ensures a sustained release of morphine, mimicking chronic opioid therapy.

-

Short-Term Morphine Treatment: For the acute constipation model, mice received a single subcutaneous injection of morphine (10 mg/kg).

-

Control Groups: Control groups received placebo pellets or vehicle injections.

Drug Administration

-

This compound Administration: this compound was dissolved in a vehicle solution and administered via subcutaneous injection at the doses specified in the data tables.

-

Timing: this compound or vehicle was administered 30 minutes prior to the assessment of fecal pellet output.

Assessment of Gastrointestinal Motility

-

Fecal Pellet Output: The primary endpoint for assessing constipation was the number of fecal pellets expelled over a 2-hour period.

-

Procedure: Following drug administration, mice were placed in individual cages without bedding. The number of fecal pellets produced by each mouse was counted at the end of the 2-hour observation period.

Signaling Pathways and Mechanism of Action

The prokinetic effect of this compound in the context of chronic opioid use is believed to be mediated by its action on nicotinic acetylcholine receptors within the enteric nervous system. Chronic morphine exposure leads to neuroadaptive changes in the gut, including an enhanced sensitivity of α3β4 nAChRs on enteric neurons.[1]

Caption: Signaling pathway of opioid-induced constipation and this compound's mechanism.

This compound, by acting as an agonist at these sensitized nAChRs, is thought to overcome the opioid-induced inhibition of acetylcholine release, thereby restoring pro-propulsive contractions in the colon and alleviating constipation.

Experimental Workflow Visualization

The following diagram illustrates the sequential steps of the in vivo experiments conducted to evaluate the efficacy of this compound.

Caption: Workflow for in vivo assessment of this compound in OIC models.

Conclusion and Future Directions

The preclinical data presented in this guide strongly suggest that this compound holds significant promise as a therapeutic agent for the management of opioid-induced constipation, particularly in the context of chronic opioid use. Its novel mechanism of action, targeting the neuroadaptive changes within the enteric nervous system, distinguishes it from conventional laxatives.

Future research should focus on:

-

Elucidating the full pharmacokinetic and pharmacodynamic profile of this compound.

-

Conducting safety and toxicology studies to support potential clinical development.

-

Investigating the efficacy of this compound in other preclinical models of gastrointestinal dysmotility.

-

Exploring the potential for combination therapies to enhance its therapeutic effects.

The development of this compound and similar nAChR agonists could represent a significant advancement in the treatment of opioid-induced bowel dysfunction, offering a targeted and more effective solution for patients reliant on long-term opioid analgesia.

References

An In-Depth Technical Guide to NS3861: A Subtype-Selective Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological profile of NS3861, a potent and subtype-selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs). The information presented herein is intended to support further research and development efforts involving this compound.

Molecular Structure and Chemical Properties

This compound, with the formal name 3-(3-bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, is a synthetic small molecule characterized by a rigid bicyclic core structure. This core, an 8-azabicyclo[3.2.1]octene moiety, is substituted with a brominated thiophene group, which is crucial for its interaction with nAChRs.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Formal Name | 3-(3-bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene | [1] |

| CAS Number | 216853-59-7 | [1] |

| Molecular Formula | C₁₂H₁₄BrNS | [1] |

| Molecular Weight | 284.2 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO, Ethanol, Methanol | [1] |

| SMILES | CN1C2CC(C3=C(Br)C=CS3)=CC1CC2 | [1] |

| InChI | InChI=1S/C12H14BrNS/c1-14-9-2-3-10(14)7-8(6-9)12-11(13)4-5-15-12/h4-6,9-10H,2-3,7H2,1H3 | [1] |

Pharmacological Profile: A Subtype-Selective nAChR Agonist

This compound is a neuronal nicotinic acetylcholine receptor (nAChR) agonist with a distinct subtype selectivity profile. It acts as a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs.[2] Notably, it exhibits minimal to no activity at α4-containing receptors, such as α4β2 and α4β4.[2][3] This selectivity is attributed to specific molecular interactions within the ligand-binding domain of the receptor subunits.[3]

Table 2: In Vitro Activity of this compound at Human nAChR Subtypes

| Receptor Subtype | Agonist Activity | EC₅₀ (µM) | Reference |

| α3β2 | Full Agonist | 1.6 | [1] |

| α3β4 | Partial Agonist | 1.0 | [1] |

| α4β2 | Minimal Activity | - | [2] |

| α4β4 | Minimal Activity | - | [2] |

Table 3: Binding Affinities (Ki) of this compound for Human nAChR Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| α3β4 | 0.62 | [2] |

| α4β4 | 7.8 | [2] |

| α3β2 | 25 | [2] |

| α4β2 | 55 | [2] |

Signaling Pathway

As an agonist of nAChRs, this compound binding to the receptor's extracellular domain induces a conformational change, leading to the opening of the ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, into the neuron. The resulting depolarization of the cell membrane can trigger an action potential and modulate downstream signaling cascades. The influx of Ca²⁺ is a critical second messenger that can activate a variety of intracellular signaling pathways, influencing neurotransmitter release, gene expression, and neuronal plasticity.

Caption: this compound binding to nAChRs leads to ion influx and downstream neuronal signaling.

Experimental Protocols

The pharmacological characterization of this compound has primarily been conducted using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes and patch-clamp electrophysiology in mammalian cell lines (e.g., HEK293) expressing recombinant nAChR subtypes.

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus laevis Oocytes

This technique is used to measure the ion flow across the oocyte membrane in response to the application of this compound.

Methodology:

-

Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs. The oocytes are defolliculated by treatment with collagenase.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired human nAChR α and β subunits (e.g., α3 and β2, or α3 and β4). Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.

-

The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

The membrane potential is clamped at a holding potential of -70 mV.

-

This compound at various concentrations is applied to the oocyte via the perfusion system.

-

The resulting inward currents, carried by Na⁺ and Ca²⁺ ions, are recorded.

-

-

Data Analysis: Dose-response curves are generated by plotting the peak current amplitude against the concentration of this compound. These curves are then fitted to the Hill equation to determine the EC₅₀ and Hill coefficient.

Caption: Workflow for two-electrode voltage-clamp recording in Xenopus oocytes.

Patch-Clamp Electrophysiology in HEK293 Cells

This technique allows for the study of nAChR function in a mammalian cell expression system.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. The cells are transiently or stably transfected with plasmids encoding the desired human nAChR subunits.

-

Electrophysiological Recording (Whole-Cell Configuration):

-

A coverslip with adherent transfected cells is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution.

-

A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is brought into contact with the cell membrane.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane by applying gentle suction.

-

The membrane patch is then ruptured by applying a brief pulse of suction, establishing a whole-cell recording configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

This compound is rapidly applied to the cell using a fast perfusion system.

-

The resulting currents are recorded and analyzed as described for the oocyte experiments.

-

In Vivo Studies

In vivo studies have demonstrated the physiological effects of this compound. For instance, in a mouse model of opioid-induced constipation, this compound (0.1 mg/kg) was shown to increase the number of fecal pellets expelled in mice exposed to long-term morphine, suggesting a pro-motility effect mediated by the activation of enteric nAChRs.[1]

Conclusion

This compound is a valuable pharmacological tool for the investigation of nAChR function, particularly for elucidating the roles of α3-containing receptor subtypes. Its distinct selectivity profile makes it a useful probe for dissecting the complex pharmacology of nicotinic systems. This technical guide provides a foundational understanding of this compound, which should facilitate its application in future research aimed at understanding the physiological and pathological roles of nAChRs and in the development of novel therapeutics targeting these receptors.

References

Understanding the Agonist Activity of NS3861: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS3861 is a potent and subtype-selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth analysis of the agonist activity of this compound, focusing on its differential effects on various nAChR subtypes. The document summarizes key quantitative data, details experimental methodologies used to characterize its activity, and provides visual representations of its mechanism of action and experimental workflows. This information is critical for researchers and drug development professionals working on nAChR-targeted therapeutics.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a variety of neurological disorders, making them a key target for drug development. This compound has emerged as a valuable research tool and potential therapeutic lead due to its distinct selectivity profile. Unlike broad-spectrum nAChR agonists, this compound selectively activates α3-containing receptors, with a notable preference for the α3β2 subtype over the α3β4 subtype, and demonstrates a lack of efficacy at α4-containing receptors.[1][2][3] This guide delves into the molecular pharmacology of this compound, providing a comprehensive overview of its agonist properties.

Quantitative Data Summary

The agonist activity of this compound has been quantified through various binding and functional assays. The following tables summarize the key binding affinities (Ki) and functional potencies (EC50) at different nAChR subtypes.

Table 1: Binding Affinity (Ki) of this compound at Various nAChR Subtypes

| Receptor Subtype | Ki (nM) |

| α3β4 | 0.62[1][4][5][6] |

| α4β4 | 7.8[1][4][5][6] |

| α3β2 | 25[1][4][5][6] |

| α4β2 | 55[1][4][5][6] |

Table 2: Functional Efficacy (EC50) and Maximal Response of this compound at Various nAChR Subtypes

| Receptor Subtype | Agonist Activity | EC50 (μM) |

| α3β2 | Full Agonist | 1.6 - 1.7[1][7] |

| α3β4 | Partial Agonist | 0.15 - 1[1][7] |

| α4β2 | No significant activation | - |

| α4β4 | Minimal activity | -[8] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by binding to the orthosteric site of nAChRs, which are ligand-gated ion channels. Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel. This allows the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the cell membrane and initiation of downstream signaling events. The subtype selectivity of this compound is attributed to specific amino acid residues within the ligand-binding domain of the α and β subunits.[2][9] Molecular docking studies suggest that interactions with the principal subunit (α) primarily determine binding affinity, while interactions with key amino acids at the complementary subunit (β) influence agonist efficacy.[2][9] Specifically, a serine to threonine substitution in the principal α4 subunit may be responsible for the lack of this compound activation at α4-containing receptors.[2][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [sigma-aldrich.cnreagent.com]

- 4. ns-3861 — TargetMol Chemicals [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound fumarate | TargetMol [targetmol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound fumarate|Cas# 216853-60-0 [glpbio.cn]

- 9. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

NS3861: An In-depth Technical Guide for Neuroscience Research

Introduction

NS3861 is a potent and selective agonist for nicotinic acetylcholine receptors (nAChRs), making it a valuable research tool for investigating the physiological and pathological roles of these receptors in the nervous system. This guide provides a comprehensive overview of this compound, including its mechanism of action, receptor subtype selectivity, experimental protocols for its use, and its potential applications in neuroscience research.

It is important to note that the designation "this compound" is highly specific to the nAChR agonist. Researchers should be cautious not to confuse it with "NS-398," a distinct compound that acts as a selective cyclooxygenase-2 (COX-2) inhibitor and is also utilized in neuroscience research, particularly in studies of neuroinflammation. This guide will focus exclusively on this compound as a nicotinic acetylcholine receptor agonist.

Mechanism of Action and Receptor Selectivity

This compound is an agonist of nAChRs, which are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. Upon binding, this compound induces a conformational change in the receptor, leading to the opening of the ion channel and subsequent influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the postsynaptic membrane.

This compound exhibits a distinct profile of subtype selectivity, with a preference for specific combinations of α and β subunits that form the heteromeric nAChR complexes.[1][2] This selectivity is crucial for dissecting the contributions of different nAChR subtypes to neuronal function.

Quantitative Data: Binding Affinities and Efficacy

The following tables summarize the quantitative data for this compound's interaction with various nAChR subtypes.

Table 1: Binding Affinities (Ki) of this compound for nAChR Subtypes [3][4][5]

| nAChR Subtype | Ki (nM) |

| α3β4 | 0.62 |

| α4β4 | 7.8 |

| α3β2 | 25 |

| α4β2 | 55 |

Table 2: Efficacy (EC50 and Emax) of this compound at nAChR Subtypes [2][3]

| nAChR Subtype | Agonist Activity | EC50 (μM) | Maximal Efficacy (Emax) |

| α3β2 | Full agonist | 1.6 | Full |

| α3β4 | Partial agonist | 1 | Partial |

| α4β2 | Minimal activity | - | - |

| α4β4 | Minimal activity | - | - |

Experimental Protocols

The characterization of this compound's activity at different nAChR subtypes has been primarily achieved through patch-clamp electrophysiology on cells expressing specific receptor combinations.

Patch-Clamp Electrophysiology Protocol

This protocol provides a general framework for assessing the effects of this compound on nAChRs expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).

1. Cell Culture and Transfection:

- HEK293 cells are cultured in appropriate media.

- Cells are transiently transfected with cDNAs encoding the desired α and β nAChR subunits using a suitable transfection reagent. A marker gene (e.g., GFP) is often co-transfected to identify successfully transfected cells.

2. Electrophysiological Recording:

- Recordings are performed 24-48 hours post-transfection.

- Whole-cell patch-clamp configuration is established using a patch-clamp amplifier and data acquisition system.

- The extracellular solution contains standard physiological salt concentrations.

- The intracellular solution in the patch pipette contains a salt solution designed to mimic the intracellular environment.

3. Drug Application:

- This compound is dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution, which is then diluted in the extracellular solution to the desired final concentrations.

- The various concentrations of this compound are applied to the recorded cell using a rapid solution exchange system.

4. Data Analysis:

- The current responses elicited by this compound application are recorded.

- Concentration-response curves are generated by plotting the peak current amplitude against the logarithm of the this compound concentration.

- The EC50 (concentration for half-maximal effect) and Emax (maximal response) values are determined by fitting the concentration-response data to the Hill equation.[2]

Visualizations

Signaling Pathway of Nicotinic Acetylcholine Receptors

The following diagram illustrates the general signaling pathway activated by nAChR agonists like this compound.

References

- 1. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound fumarate|Cas# 216853-60-0 [glpbio.cn]

- 4. ns-3861 — TargetMol Chemicals [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Preparation of NS-398 Stock Solution for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-398 is a selective cyclooxygenase-2 (COX-2) inhibitor widely used in in vitro studies to investigate the role of COX-2 in various physiological and pathological processes, including inflammation and cancer.[1][2][3] Accurate preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation of an NS-398 stock solution and its application in common in vitro assays.

Quantitative Data Summary

For consistent and accurate experimental setup, refer to the following quantitative data for NS-398.

| Parameter | Value | Reference |

| Molecular Weight | 314.3 g/mol | N/A |

| CAS Number | 123653-11-2 | N/A |

| Solubility | Soluble in DMSO | |

| Typical Stock Concentration | 10-100 mM in DMSO | [2][3] |

| Storage of Stock Solution | -20°C for long-term storage | [4] |

| Typical Working Concentration | 10 µM - 100 µM | [2][3] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM NS-398 Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of NS-398 in Dimethyl Sulfoxide (DMSO).

Materials:

-

NS-398 powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate the required amount of NS-398: To prepare 1 mL of a 100 mM stock solution, use the following calculation:

-